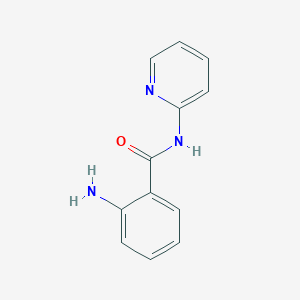

2-Amino-n-pyridin-2-ylbenzamide

Übersicht

Beschreibung

2-Amino-n-pyridin-2-ylbenzamide is a compound that can be synthesized through various chemical reactions involving aminopyridines and other reactants. The compound is of interest due to its potential applications in medicinal chemistry and material science. The synthesis and structural analysis of related compounds have been extensively studied, providing insights into the chemical behavior and properties of this class of compounds.

Synthesis Analysis

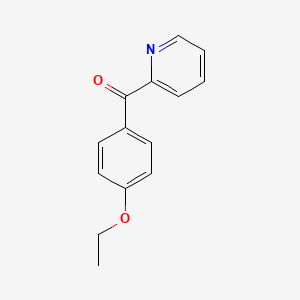

The synthesis of N-(pyridin-2-yl)amides, which are structurally related to 2-Amino-n-pyridin-2-ylbenzamide, can be achieved from α-bromoketones and 2-aminopyridine under mild and metal-free conditions. The use of iodine and tert-butyl hydroperoxide (TBHP) in toluene promotes C–C bond cleavage to form the desired amides . Additionally, the synthesis of various aminoacetylbenzamides, which share a functional group similarity with 2-Amino-n-pyridin-2-ylbenzamide, has been reported through the condensation of chloroacetylbenzamide with secondary amines, with pyridine acting as a catalyst .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-n-pyridin-2-ylbenzamide has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . These structural analyses are crucial for understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

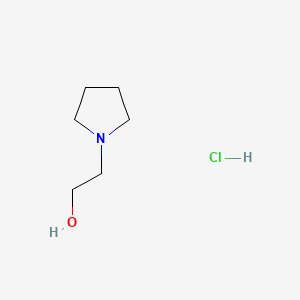

The chemical reactivity of N-(pyridin-2-yl)amides and related compounds has been explored in various studies. For example, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine involves a one-pot tandem cyclization/bromination reaction, demonstrating the versatility of these compounds in forming different skeletons . Furthermore, reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles have been developed to synthesize 2-(pyrrolidin-1-yl)pyrimidines, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Amino-n-pyridin-2-ylbenzamide can be predicted using computational methods such as Density Functional Theory (DFT). For instance, the antimicrobial activity of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was studied alongside its physical properties using Swiss ADME online tool, and molecular docking studies were performed to predict its interaction with proteins . Similarly, the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against various cancer cell lines was evaluated, demonstrating the compound's promising anticancer activity .

Zukünftige Richtungen

The nitrogen-bearing heterocycle pyridine, which includes 2-Amino-n-pyridin-2-ylbenzamide, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Eigenschaften

IUPAC Name |

2-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOYXQCGOWJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951994 | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(pyridin-2-yl)benzamide | |

CAS RN |

29483-72-5 | |

| Record name | 2-Amino-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC124027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)